4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-9-8-4-7(10(14)15)12-13(8)5-6(2)11-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWLUIQXBXNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN2C1=CC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyrazine-8-carboxylates and pyrazolo[1,5-a]pyrazine-4-carboxamides have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is known that similar compounds interact with their targets to inhibit or modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways play crucial roles in cellular processes such as cell growth, inflammation, extracellular matrix remodeling, and aging, respectively .
Result of Action
Related compounds have been shown to inhibit or modulate the activity of their targets, leading to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of pyrazolo[1,5-a]pyrazine-4-carboxylates have been shown to act as inhibitors of phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases. These interactions are crucial for the compound’s potential therapeutic applications, particularly in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases.
Cellular Effects
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolo[1,5-a]pyrazine-4-carboxamides, derived from 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, have been claimed as modulators of the integrated stress pathway. This modulation plays an important role in the treatment of diseases by affecting cellular responses to stress and inflammation.
Molecular Mechanism
The molecular mechanism of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s derivatives have been shown to inhibit key enzymes such as phosphoinositide-3 kinase and p-38 kinase. These interactions result in the modulation of signaling pathways that are critical for cell survival, proliferation, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s derivatives maintain their activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of the compound have been used in preclinical studies to evaluate their efficacy and safety profiles. These studies help determine the optimal dosage range for potential therapeutic applications.
Metabolic Pathways
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s derivatives have been shown to affect the activity of key metabolic enzymes, influencing the overall metabolic state of cells. Understanding these interactions is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites is essential for its therapeutic efficacy.
Subcellular Localization
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is important for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Biological Activity
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 235.24 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Synthesis
The synthesis of 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrazole derivatives. The specific methods may vary but generally include:
- Formation of the Pyrazole Ring : Using appropriate precursors and reagents.
- Carboxylation : Introducing the carboxylic acid group at the 2-position.
- Ethoxylation : Adding the ethoxy group at the 4-position.
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial enzymes or metabolic pathways .
Anti-inflammatory and Anticancer Activities
The compound has been studied for its anti-inflammatory and anticancer properties. In vitro assays suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. For instance, one study highlighted its potential to inhibit protein kinases which are critical in cell signaling related to cancer progression .
The exact mechanism of action for 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is still under investigation; however, it is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes related to inflammation and cancer.
- Receptor Modulation : Binding to receptors that modulate cellular responses.
Case Study 1: Antimycobacterial Activity
In a study focusing on various pyrazine derivatives, it was found that compounds similar to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid showed up to 72% inhibition against Mycobacterium tuberculosis . This highlights its potential as a lead compound in developing new anti-tuberculosis drugs.
Case Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting that it may serve as a basis for new anticancer therapies .
Scientific Research Applications
Introduction to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS Number: 2091119-16-1) is a heterocyclic compound that has garnered attention in various scientific domains due to its unique structural properties and potential biological activities. This article delves into the applications of this compound, highlighting its synthesis, biological activity, pharmacological properties, and potential therapeutic uses.
Enzyme Inhibition
4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibits significant enzyme inhibition properties. It has been shown to inhibit various protein kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anticancer effects. The compound's ability to modulate these pathways positions it as a candidate for therapeutic applications in cancer treatment.
Antitumor Activity
Recent studies have indicated that derivatives of this compound demonstrate promising antitumor activity against various cancer cell lines. For instance, research has shown that certain pyrazole derivatives can inhibit critical pathways involved in tumor progression, such as BRAF(V600E) and EGFR signaling pathways.
Anti-inflammatory Effects
The compound's mechanism of action also suggests potential applications in treating inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in pharmacological studies aimed at developing anti-inflammatory agents.
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, preliminary studies suggest that 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid possesses antimicrobial properties. It has shown activity against Mycobacterium tuberculosis, indicating its potential use in treating infections resistant to conventional therapies.
Anticancer Studies
A notable case study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that compounds similar to 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid exhibited enhanced cytotoxicity when used in combination with doxorubicin. This suggests their potential as adjunct therapies in cancer treatment.
Antimicrobial Research
Another study focused on the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. Results indicated significant inhibitory effects, suggesting that further development could lead to new treatments for tuberculosis.
Comparison with Similar Compounds
Substituent Variability and Physicochemical Properties
The table below compares substituents, molecular weights, and inferred properties of key analogs:
Key Observations:
- Ethoxy vs. Oxo/Chloro : The ethoxy group in the target compound offers moderate electron-donating effects compared to electron-withdrawing substituents like Cl or oxo, which may alter reactivity in coupling reactions .
- Carboxylic Acid vs. Ester/Amide : The carboxylic acid enhances polarity and metal-binding capacity, contrasting with esters (e.g., ethyl in ) or amides (e.g., ), which prioritize lipophilicity and membrane permeability.
- Methyl vs.
Preparation Methods
Preparation Methods
The preparation of 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is typically achieved through a multi-step synthetic route involving ester intermediates, cyclization reactions, and hydrolysis steps. The following sections detail the synthetic strategy, reagents, and conditions.
General Synthetic Strategy
The synthesis involves three major steps:
Formation of Dialkoxypropionate Intermediate:
Starting from 3,3-dialkoxypropionate esters, reaction with formate under basic conditions generates an intermediate dialkoxy compound.Cyclization with Aminopyrazole:
The intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole, forming the corresponding pyrazolo[1,5-a]pyrazine carboxylic ester.Hydrolysis of Ester to Acid:
The ester intermediate is hydrolyzed under alkaline conditions to yield the target carboxylic acid.
This approach is adapted from analogous synthetic methods reported for related pyrazolo[1,5-a]pyrimidine compounds, which share structural and mechanistic similarities.
Detailed Synthetic Procedure
Step 1: Preparation of Dialkoxypropionate Intermediate
-
- 3,3-Diethoxypropionate (ethyl ester variant preferred for ethoxy substitution)
- Ethyl formate (as formate source)
- Alkali base (e.g., potassium tert-butoxide or sodium hydride)
- Solvent: dry toluene
-
- Temperature: 10–15 °C
- Reaction time: 12–24 hours
- Controlled addition of reagents to avoid side reactions
Mechanism:
The alkoxide base deprotonates the formate, facilitating nucleophilic attack on the 3,3-dialkoxypropionate to form a reactive intermediate suitable for cyclization.
Step 2: Cyclization with 3-Methyl-5-Aminopyrazole
-
- 3-Methyl-5-aminopyrazole
- Glacial acetic acid (acid catalyst)
- Toluene (solvent)
-
- Temperature: 0–10 °C initially, then up to 45 °C
- Reaction time: 12–48 hours
- Acidic environment promotes ring closure forming the pyrazolo[1,5-a]pyrazine ester
Outcome:
Formation of 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester as a crystalline solid.
Step 3: Hydrolysis to Carboxylic Acid
-
- Sodium hydroxide or potassium hydroxide (alkali)
- Solvent: water or aqueous alcohol (methanol or ethanol)
-
- Temperature: 0–35 °C
- Reaction time: 2–4 hours
- Neutralization and extraction steps follow to isolate the acid
Result:
Conversion of the ester into the free acid, 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Dialkoxypropionate Intermediate Formation | 3,3-Diethoxypropionate + ethyl formate + KOtBu, toluene, 10–15 °C, 24 h | — | Intermediate dialkoxy compound (monitored by TLC) |
| Cyclization | Intermediate + 3-methyl-5-aminopyrazole + AcOH, toluene, 0–45 °C, 12–48 h | 74–82 | 4-Ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester, off-white crystals |
| Hydrolysis | Ester + NaOH (aq), methanol, 0–35 °C, 2–4 h | >70 | Target carboxylic acid, purified by crystallization |
Research Findings and Analysis
The synthetic route described is notable for its high yield (>70%) and scalability , making it suitable for both laboratory and industrial production.
The use of 3,3-dialkoxypropionate esters as starting materials is key to introducing the ethoxy group at position 4, which is retained throughout the synthesis.
The acid-catalyzed cyclization step is critical for ring formation and requires careful temperature control to optimize yield and minimize by-products.
Hydrolysis under mild alkaline conditions efficiently converts esters to acids without degrading the heterocyclic core.
The overall method overcomes previous deficiencies in the synthesis of related compounds by providing a simple, reproducible, and efficient protocol.
Summary Table of Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3,3-Diethoxypropionate, ethyl formate, 3-methyl-5-aminopyrazole |
| Key reagents | Potassium tert-butoxide, glacial acetic acid, NaOH/KOH |
| Solvents | Dry toluene, methanol or ethanol, water |
| Temperature range | 0–45 °C |
| Reaction times | 12–48 hours (cyclization), 2–4 hours (hydrolysis) |
| Yield | 74–82% (ester intermediate), >70% (final acid) |
| Product form | Off-white crystalline solid |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-ethoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid, and what intermediates are critical?
- The compound is typically synthesized via multi-step protocols. For example, pyrazolo[1,5-a]pyrazine derivatives can be functionalized at position 7 using nitration (HNO₃ in H₂SO₄ at 0°C to room temperature) followed by esterification or hydrolysis steps . Key intermediates include methyl pyrazolo[1,5-a]pyrazine-4-carboxylate, which undergoes nitration to introduce reactive groups for downstream modifications. Ethoxy and methyl groups are introduced via nucleophilic substitution or alkylation under reflux conditions with appropriate catalysts .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Elemental analysis (e.g., C, H, N content) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular composition. For example, HRMS (ESI) for pyrazolo[1,5-a]pyrazine derivatives shows precise mass matching (e.g., [M + H]⁺ calcd: 254.1042; found: 254.1039) . Recrystallization from ethanol or toluene and vacuum drying are standard purification methods to achieve >97% purity .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration or functionalization of the pyrazolo[1,5-a]pyrazine core be addressed?
- Regioselectivity is influenced by reaction conditions. For nitration at position 3, controlled addition of HNO₃ in H₂SO₄ at 0°C minimizes side reactions like over-nitration or ring degradation. Computational modeling (e.g., DFT studies) can predict reactive sites, while substituents like ethoxy groups direct electrophilic attack via steric and electronic effects .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Conflicting NMR or MS data may arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyrazine derivatives exhibit variable proton shifts in DMSO-d₆ vs. CDCl₃. Multi-technique validation (e.g., 2D NMR, X-ray crystallography) is critical. In one study, HRMS and elemental analysis resolved ambiguities in nitrated products .
Q. How do reaction conditions (solvent, catalyst, temperature) influence the formation of pyrazolo[1,5-a]pyrazine vs. pyrazolo[3,4-b]pyridine byproducts?
- The choice of hydrazine derivatives and reaction time dictates product selectivity. For instance, phenylhydrazine hydrochloride in ethanol under reflux (6–8 hours) favors pyrazolo[1,5-a]pyrazine formation, while shorter reaction times or polar aprotic solvents (e.g., DMF) may lead to alternative cyclization pathways .
Q. What strategies improve the stability of hygroscopic intermediates during synthesis?
- Intermediates like 4-azidomethylpyrazole derivatives are sensitive to moisture. Storage under inert gas (N₂ or Ar) and immediate use in subsequent steps (e.g., cyclization with cyanocetamide in THF) prevent decomposition. Drying under reduced pressure (<1 mmHg) ensures stability .
Methodological Tables
Table 1: Key Reaction Conditions for Functionalization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration at position 3 | HNO₃ in H₂SO₄, 0°C → r.t., 12 h | 78–85 | |
| Ethoxy group insertion | Ethanol, reflux, 6–8 h | 65–72 | |
| Cyclization | Cyanocetamide, THF, reflux, 5 h | 80 |
Table 2: Analytical Data for Structural Validation
| Technique | Example Data | Reference |
|---|---|---|
| HRMS (ESI) | [M + H]⁺: 254.1039 (calcd: 254.1042) | |
| Elemental Analysis | C: 61.78% (calcd: 61.65%), N: 27.45% | |
| Recrystallization Solvent | Ethanol or toluene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
